molecular formula C4H2N2O3S B13668301 4-Formyl-1,2,3-thiadiazole-5-carboxylic acid

4-Formyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B13668301
M. Wt: 158.14 g/mol
InChI Key: YPWIJSLXKSRKIY-UHFFFAOYSA-N
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Description

4-Formyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both formyl and carboxylic acid functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-1,2,3-thiadiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with thionyl chloride. Another method includes the cycloaddition of diazoalkanes with carbon disulfide bonds. Additionally, hetero-cyclization of α-diazo thiocarbonyl compounds and ring transformation of other sulfur-containing heterocyclic compounds are also employed .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic and nucleophilic reagents are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-Carboxy-1,2,3-thiadiazole-5-carboxylic acid.

    Reduction: 4-Hydroxymethyl-1,2,3-thiadiazole-5-carboxylic acid.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

4-Formyl-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-formyl-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 4-Trifluoromethyl-1,2,3-thiadiazole-5-carboxylic acid
  • 4-Hydroxymethyl-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

4-Formyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities. Compared to its analogs, the formyl group offers additional reactivity, making it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C4H2N2O3S

Molecular Weight

158.14 g/mol

IUPAC Name

4-formylthiadiazole-5-carboxylic acid

InChI

InChI=1S/C4H2N2O3S/c7-1-2-3(4(8)9)10-6-5-2/h1H,(H,8,9)

InChI Key

YPWIJSLXKSRKIY-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(SN=N1)C(=O)O

Origin of Product

United States

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